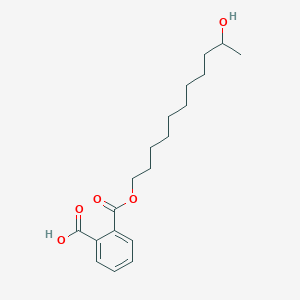

Monohydroxyundecyl Phthalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H28O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-(10-hydroxyundecoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C19H28O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13,15,20H,2-7,10-11,14H2,1H3,(H,21,22) |

InChI Key |

KKVRBOVZYWVRRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O)O |

Origin of Product |

United States |

Sources, Environmental Release Mechanisms, and Formation Pathways of Monohydroxyundecyl Phthalate Precursors

Primary Industrial and Commercial Applications of Diundecyl Phthalate (B1215562) (DUP) and Other Parent Phthalates as Plasticizers

Diundecyl Phthalate (DUP) is a high molecular weight phthalate ester extensively used as a plasticizer. Plasticizers are additives incorporated into polymers to enhance their flexibility, durability, and workability. DUP's chemical properties, such as low volatility, high-temperature stability, and excellent resistance to weathering and UV light, make it a preferred choice for a variety of demanding applications. nih.govresearchgate.net

The primary application for DUP is in the production of flexible polyvinyl chloride (PVC) products. youtube.comindustrialchemicals.gov.au Its characteristics are particularly valued in applications requiring long-term durability and performance under harsh conditions. Key industrial and commercial uses of DUP include:

Wire and Cable Insulation and Jacketing: DUP is used to plasticize the PVC insulation and jacketing of electrical wires and cables, especially those intended for high-temperature environments, such as in automotive and appliance wiring. nih.govindustrialchemicals.gov.au

Automotive Components: The low fogging properties of DUP, meaning its reduced tendency to release volatile compounds that can condense on interior surfaces, make it ideal for automotive interiors. nih.gov It is used in upholstery, dashboards, door panels, and floor mats. nih.gov

Construction Materials: DUP is incorporated into various construction materials to enhance their flexibility and longevity. These include roofing membranes, flooring, wall coverings, and waterproof membranes. nih.govresearchgate.netnih.gov

Coated Fabrics and Films: It is used in the manufacturing of vinyl-coated fabrics for furniture and other applications, as well as in various types of films and sheets. nih.govnih.gov

Other Polymer Applications: Beyond PVC, DUP can be found in non-PVC polymers like thermoplastics, rubbers, paints, adhesives, and sealants. youtube.comnih.gov

The selection of DUP in these applications is driven by its performance characteristics, which are summarized in the table below.

Interactive Data Table: Key Properties and Applications of Diundecyl Phthalate (DUP)

| Property | Benefit | Primary Applications |

| High-Temperature Stability | Ensures durability and prevents degradation in hot environments. | Wire and cable insulation, automotive interiors. |

| Low Volatility | Minimizes plasticizer loss over time, maintaining flexibility. | Automotive components (low fogging), long-life PVC products. |

| UV Resistance | Prevents discoloration and degradation upon exposure to sunlight. | Roofing membranes, outdoor furniture, automotive exteriors. |

| Weather Resistance | Withstands exposure to moisture and temperature fluctuations. | Outdoor construction materials, pool liners. |

| Good Electrical Performance | Provides effective insulation for electrical applications. | Thin-walled automotive cables, electrical wiring. |

Mechanisms of Phthalate Release from Anthropogenic Products into the Environment

Phthalate plasticizers, including DUP, are not chemically bound to the polymer matrix. Instead, they are physically interspersed within the polymer chains. nih.gov This lack of covalent bonding allows them to be released from the host material into the surrounding environment over time through various physical processes.

Leaching and migration are primary pathways for the release of phthalates from polymer matrices into contacting substances, particularly liquids. This process involves the diffusion of the phthalate molecules from the bulk of the material to its surface, followed by their transfer into the surrounding medium. nih.gov

Several factors influence the rate of leaching and migration:

Nature of the Contacting Medium: The solubility of the phthalate in the contacting medium is a critical factor. Fatty or oily substances, for example, can accelerate the leaching of lipophilic phthalates like DUP from PVC food packaging or containers. researchgate.netresearchgate.net

Temperature: Elevated temperatures increase the kinetic energy of both the polymer chains and the phthalate molecules, leading to higher diffusion rates and consequently, increased migration. cncb.ac.cn

Contact Time: The longer the duration of contact between the plastic and the surrounding medium, the greater the extent of phthalate migration. cncb.ac.cn

Polymer Characteristics: The type and structure of the polymer matrix can affect the mobility of the plasticizer within it.

Surface Area: A larger surface area-to-volume ratio of the plastic product can facilitate a more rapid release of phthalates.

Studies have demonstrated the migration of various phthalates from plastic products into model solutions simulating different types of food and beverages. nih.gov For instance, research has shown that the highest levels of phthalate release from plastic toys occurred in distilled water, simulating the action of saliva. nih.gov

Volatilization, or off-gassing, is the process by which phthalates are released from a material into the air as a vapor. researchgate.net Although high molecular weight phthalates like DUP have low vapor pressure, they can still be emitted from products over their lifespan, contributing to indoor air and dust contamination. semanticscholar.org

The rate of volatilization is influenced by:

Temperature: Higher indoor temperatures can increase the vapor pressure of phthalates, leading to higher emission rates from materials like vinyl flooring and wall coverings. epa.gov

Airflow: Increased airflow across the surface of a material can enhance the rate of volatilization by removing the layer of stagnant air at the surface and maintaining a concentration gradient.

Material Age: The emission of phthalates may be higher from new products and decrease as the material ages and the concentration of the plasticizer at the surface diminishes.

Research has shown that phthalates can be detected in the cabin air of vehicles, with concentrations being higher in the summer due to elevated interior temperatures. epa.gov This off-gassing from interior components contributes to human exposure to these compounds.

Formation Mechanisms of Monohydroxyundecyl Phthalate as a Transformation Product

Once Diundecyl Phthalate is released into the environment or absorbed by living organisms, it can undergo biotransformation, leading to the formation of various metabolites, including this compound. This transformation typically occurs in two main steps: hydrolysis followed by oxidation.

The initial step in the metabolism of Diundecyl Phthalate is the hydrolysis of one of its two ester bonds. nih.gov This reaction is often catalyzed by enzymes such as esterases and lipases, which are present in various organisms and environmental media. researchgate.net The hydrolysis of DUP results in the formation of Monoundecyl Phthalate (MUP) and undecyl alcohol.

Diundecyl Phthalate + H₂O → Monoundecyl Phthalate + Undecyl Alcohol

This initial hydrolytic step is a prerequisite for the subsequent oxidative transformations that lead to the formation of hydroxylated metabolites. nih.gov The rate of hydrolysis can be influenced by factors such as pH and the presence of specific enzymes. researchgate.net For instance, studies have shown that phthalate diesters can be hydrolyzed to their monoesters in human saliva. researchgate.net

Following the formation of Monoundecyl Phthalate, the undecyl alkyl chain becomes susceptible to oxidation. nih.gov This is a common metabolic pathway for high molecular weight phthalates. researchgate.net The oxidation is typically catalyzed by cytochrome P450 (CYP) enzymes, which are a large family of enzymes involved in the metabolism of a wide range of xenobiotics. youtube.comopenanesthesia.org

The CYP-mediated reaction introduces a hydroxyl (-OH) group onto the alkyl chain of MUP, resulting in the formation of this compound (MHUP). nih.gov This hydroxylation can occur at various positions on the undecyl chain, but it is often favored at the terminal (ω) or penultimate (ω-1) carbon atoms. nih.gov

Monoundecyl Phthalate + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

The formation of MHUP has been confirmed in in vitro metabolism studies of DUP using human liver microsomes. nih.gov The presence of MHUP in human urine samples indicates that this is a relevant metabolic pathway in vivo and serves as a biomarker for exposure to DUP. nih.govcncb.ac.cn Further oxidation of MHUP can also occur, leading to the formation of other metabolites such as mono-oxoundecyl phthalate (MOUP) and mono-carboxydecyl phthalate (MCDP). nih.gov

Interactive Data Table: Transformation Pathway of Diundecyl Phthalate

| Step | Precursor | Reaction Type | Key Enzymes/Conditions | Product(s) |

| 1 | Diundecyl Phthalate (DUP) | Hydrolysis | Esterases, Lipases | Monoundecyl Phthalate (MUP), Undecyl Alcohol |

| 2 | Monoundecyl Phthalate (MUP) | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) Enzymes | This compound (MHUP) |

Pathways of Environmental Transport and Deposition of Phthalates

Once released into the environment, phthalate esters, including high molecular weight compounds like diundecyl phthalate (DUP), are subject to various transport and deposition pathways that distribute them across atmospheric, aquatic, and terrestrial compartments. The physicochemical properties of high molecular weight phthalates, such as low vapor pressure and hydrophobicity, significantly influence their environmental fate and transport. mdpi.comresearchgate.net

Atmospheric Transport and Deposition (e.g., particulate-bound phthalates, dust)

High molecular weight phthalates, including DUP, have low vapor pressures, which means they are less likely to exist in the gaseous phase in the atmosphere. mdpi.comacs.org Instead, they tend to adsorb onto airborne particulate matter and dust. acs.org This association with atmospheric particles allows for their long-range transport by wind currents. mdpi.comresearchgate.net

The transport distance of these particle-bound phthalates depends on the particle size, wind speed, and atmospheric conditions. nih.gov Deposition of these phthalates from the atmosphere occurs through both dry and wet deposition. Dry deposition involves the gravitational settling of particles, while wet deposition occurs when these particles are scavenged by precipitation such as rain or snow. acs.org

Indoor environments are also significant reservoirs of phthalates, where they can be found in high concentrations in dust. nih.gov The use of products containing DUP in homes and offices contributes to the accumulation of this phthalate in indoor dust, which can then be transported outdoors.

| Phthalate | Location | Concentration Range (ng/m³) | Reference |

|---|---|---|---|

| DEHP | South China Sea (Air) | 2.84 - 24.3 | acs.org |

| DEHP, DBP, DEP | Office Indoor Air (Gaseous and Particulate) | 4.4 - 39.8 (total PAEs) | nih.gov |

Aqueous Transport in Riverine, Lacustrine, and Marine Systems

Phthalates enter aquatic systems through various pathways, including industrial and municipal wastewater discharges, runoff from agricultural and urban areas, and atmospheric deposition. uconn.edunih.gov Due to their hydrophobic nature, high molecular weight phthalates like DUP have low water solubility and a high octanol-water partition coefficient, leading them to readily adsorb to suspended particulate matter and sediments in aquatic environments. researchgate.netuconn.edu

In riverine systems, the transport of these phthalates is largely associated with the movement of suspended sediments. uconn.edu During periods of high flow, contaminated sediments can be resuspended and transported downstream, leading to the wider distribution of these pollutants. In lacustrine and marine systems, phthalates can accumulate in bottom sediments, which act as a long-term sink. dmu.dk However, processes such as bioturbation and changes in hydrodynamic conditions can lead to the resuspension of these sediments and the re-release of phthalates into the water column.

The degradation of phthalates in aquatic environments can occur through biodegradation, but the rate of degradation for high molecular weight phthalates is generally slower than for their low molecular weight counterparts. researchgate.net

| Phthalate | Location | Water Concentration Range (μg/L) | Sediment Concentration Range (ng/g) | Reference |

|---|---|---|---|---|

| DEHP | Yangtze River Estuary | 0.588 - 22.9 | Not specified | uconn.edu |

| DEHP | North Sea | Below detection limit - 6.6 ng/L | Not specified | leuphana.de |

| DEHP, DnBP, DiBP | Yangtze River Estuary | Not specified | Dominant species | uconn.edu |

Terrestrial Movement in Soil and Sediment Compartments

Soil and sediment are major sinks for phthalates in the terrestrial environment. mdpi.comresearchgate.net Contamination of soil can occur through the application of sewage sludge as fertilizer, atmospheric deposition, and the breakdown of plastic waste. mdpi.comdmu.dk Due to their low water solubility and high affinity for organic matter, high molecular weight phthalates like DUP are strongly sorbed to soil and sediment particles. nih.gov

This strong sorption limits their mobility and leaching into groundwater. fao.org However, the movement of phthalates in the terrestrial environment can still occur through soil erosion by wind and water, which transports contaminated soil particles to other locations. researchgate.net The presence of co-contaminants and the specific characteristics of the soil, such as organic matter content and pH, can influence the sorption and transport behavior of phthalates. fao.org

Over time, phthalates in soil and sediment can be subject to biodegradation by microorganisms, although the degradation of high molecular weight phthalates is a slow process. researchgate.net

| Phthalate | Location | Concentration Range (mg/kg) | Reference |

|---|---|---|---|

| DEHP | Soils in Southwest Germany | Up to 490 | researchgate.net |

| DBP | Soils in Southwest Germany | Up to 560 | researchgate.net |

| DEHP | Agricultural Soils | Variable, depending on sludge application | dmu.dk |

Environmental Fate and Biogeochemical Transformation of Phthalate Esters and Their Metabolites

Biodegradation Processes in Environmental Media

Biodegradation is a critical process for the removal of phthalate (B1215562) esters from the environment, driven primarily by microbial activity in soil, sediment, and water. researchgate.netnih.gov The rate and extent of this breakdown are closely linked to the chemical structure of the phthalate, particularly the length and branching of the alkyl ester chains. researchgate.net Generally, phthalates with shorter alkyl chains are more readily biodegraded than those with longer chains. researchgate.netresearchgate.net The degradation process typically begins with the hydrolysis of the diester to a monoester and an alcohol, followed by the hydrolysis of the monoester to phthalic acid and another alcohol. nih.gov

The breakdown of phthalate esters is initiated by a wide range of microorganisms, including bacteria and fungi, which possess the necessary enzymatic machinery. researchgate.net The initial and rate-limiting step in the degradation of phthalate diesters is the enzymatic hydrolysis of the ester bonds. researchgate.netnih.gov This process sequentially cleaves the two alkyl side chains, first forming a monoalkyl phthalate ester—such as monohydroxyundecyl phthalate from its parent diester—and then phthalic acid. nih.govnih.gov

Numerous bacterial genera, including Gordonia, Bacillus, Pseudomonas, Arthrobacter, and Sphingomonas, have been identified as effective degraders of various phthalates. researchgate.netnih.goviwaponline.com Fungi, such as Fusarium culmorum and Pleurotus ostreatus, also contribute to the mineralization of these compounds. nih.gov The removal of the alkyl side chains is a crucial detoxification step, as these chains significantly contribute to the toxicity and hydrophobicity of the molecule. nih.gov Following the initial hydrolysis, the resulting phthalic acid is further metabolized. Aerobic bacteria typically introduce hydroxyl groups to the aromatic ring using dioxygenase enzymes, leading to the formation of key intermediates like protocatechuic acid. nih.govnih.govresearchgate.net This intermediate then undergoes ring cleavage, ultimately breaking down the molecule into simpler compounds that can enter central metabolic pathways like the TCA cycle. nih.goviwaponline.com

Under anaerobic conditions, the degradation pathway differs significantly. Bacteria first activate the phthalic acid to a thioester, typically phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic compound degradation. researchgate.netnih.govuni-konstanz.de

The enzymatic breakdown of phthalate esters involves several key classes of enzymes. The critical first step, ester bond hydrolysis, is catalyzed by hydrolases such as esterases, lipases, and cutinases. nih.govfrontiersin.org These enzymes attack the ester linkage, releasing the alcohol side chains. researchgate.net They can be categorized into three types based on their activity: nih.govnih.govresearchgate.net

Type I enzymes (Diesterases): Hydrolyze one of the two ester bonds in a phthalate diester to produce a monoester. nih.govnih.gov

Type II enzymes (Monoesterases): Act on the remaining ester bond of the monoester, releasing phthalic acid. nih.govnih.gov

Type III enzymes: Possess the activity of both Type I and II, capable of hydrolyzing both ester bonds of the phthalate diester. nih.govfrontiersin.org

Following hydrolysis, the aromatic core (phthalic acid) is degraded by dioxygenase enzymes under aerobic conditions. nih.gov Phthalate dioxygenases, such as phthalate 4,5-dioxygenase or 3,4-dioxygenase, are responsible for hydroxylating the benzene (B151609) ring, which prepares it for cleavage. nih.gov The resulting dihydroxylated intermediate, protocatechuic acid, is then cleaved by other dioxygenases (e.g., protocatechuate 3,4-dioxygenase) before the products are funneled into central metabolism. nih.govnih.goviwaponline.com

Below is a table summarizing key enzymes involved in the degradation of phthalate esters.

| Enzyme Class | Specific Enzyme Example | Function | Typical Substrate |

|---|---|---|---|

| Hydrolase (Esterase) | Carboxylesterase, Lipase, Cutinase | Hydrolysis of ester bonds | Phthalate Diesters, Phthalate Monoesters |

| Oxygenase | Phthalate 4,5-dioxygenase | Hydroxylation of the aromatic ring | Phthalic Acid |

| Oxygenase | Protocatechuate 3,4-dioxygenase | Aromatic ring cleavage | Protocatechuic Acid |

| CoA Ligase / Transferase | Phthaloyl-CoA Synthetase | Activation of phthalic acid (anaerobic) | Phthalic Acid |

| Decarboxylase | Phthaloyl-CoA Decarboxylase | Decarboxylation (anaerobic) | Phthaloyl-CoA |

The efficiency of phthalate biodegradation is heavily influenced by various environmental conditions. Oxygen availability is a primary determinant of the metabolic pathway used by microorganisms. Aerobic degradation is generally faster and more complete than anaerobic degradation. nih.goviwaponline.com

Temperature and pH are also critical factors that affect microbial enzymatic activity. Studies have shown that the optimal conditions for the degradation of long-chain phthalates like di-(2-ethylhexyl) phthalate (DEHP) by specific bacterial strains are often found at neutral pH and mesophilic temperatures. For instance, Gordonia sp. Lff showed optimal DEHP degradation at a pH of 7.0 and a temperature of 35°C. universityofgalway.ie Similarly, the strain Burkholderia sp. SP4 degraded DEHP most effectively at pH 6.0 and 35°C, while strain PFS1 worked best at a neutral pH and 30°C. researchgate.net Deviations from these optimal ranges can significantly slow down degradation rates. nih.gov

The composition and density of the microbial community also play a vital role. The presence of microbial consortia, where different species carry out different steps of the degradation pathway, can lead to more efficient and complete mineralization of phthalates compared to single strains. researchgate.netnih.gov The bioavailability of the phthalate, which is often low for long-chain, hydrophobic compounds, can also be a limiting factor, as low concentrations may not be sufficient to induce the expression of the necessary catabolic enzymes. nih.gov

The table below summarizes the influence of key environmental factors on phthalate degradation.

| Environmental Factor | Impact on Degradation Rate | Optimal Conditions (from studies) |

|---|---|---|

| Oxygen Availability | Aerobic degradation is generally faster and more complete than anaerobic degradation. nih.gov | Presence of oxygen |

| pH | Enzymatic activity is pH-dependent; degradation is typically highest in the neutral range. nih.gov | pH 6.0 - 8.0 researchgate.netnih.govuniversityofgalway.ie |

| Temperature | Affects microbial growth and enzyme kinetics; generally higher rates at mesophilic temperatures. nih.gov | 30°C - 35°C researchgate.netnih.govuniversityofgalway.ie |

| Microbial Community | Diverse and adapted communities enhance degradation. Consortia are often more effective than single species. nih.gov | High microbial density and diversity |

Abiotic Transformation Pathways

While biodegradation is the main route for phthalate removal, abiotic processes, including photodegradation and hydrolysis, also contribute to their transformation in the environment, albeit typically at much slower rates. nih.govrsc.org

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Phthalate esters can undergo photodegradation, although this process is generally slow under natural environmental conditions. researchgate.netiwaponline.com The rate of direct photolysis can be influenced by the structure of the phthalate ester, with some studies showing that the degradation rate in UV systems increases with the length of the alkyl chain. nih.govfrontiersin.org

The process can be significantly accelerated in the presence of photosensitizing substances, such as titanium dioxide (TiO₂) or humic substances found in natural waters. nih.govresearchgate.net These substances can generate highly reactive oxygen species, such as hydroxyl radicals, which then attack the phthalate molecule. nih.govfrontiersin.org The degradation pathways under photocatalytic conditions can involve hydroxylation of the aromatic ring, hydrolysis of the ester bonds, and eventual ring cleavage. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phthalate esters are susceptible to hydrolysis, which cleaves the ester linkages to form the corresponding monoester and, ultimately, phthalic acid and alcohols. nih.govresearchgate.net However, this abiotic process is generally insignificant under typical environmental conditions (neutral pH and ambient temperature). rsc.orgresearchgate.net The half-lives for the hydrolysis of some phthalates have been estimated to be on the order of years to millennia. researchgate.net

The rate of hydrolysis is strongly dependent on pH and temperature. researchgate.net The reaction is substantially faster under either acidic or, more significantly, basic (alkaline) conditions. researchgate.net Alkaline-catalyzed hydrolysis is estimated to be several orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net Elevated temperatures, such as those found in deeper landfill layers, can also enhance the rate of hydrolysis. nih.govresearchgate.net Therefore, in specific environments with extreme pH or high temperatures, abiotic hydrolysis can become a more relevant transformation pathway for phthalate esters. nih.gov

Persistence and Environmental Half-Lives of Phthalates and Their Transformation Products

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. This is often expressed as a half-life, the time it takes for 50% of the compound to be degraded. The environmental half-life of phthalates is highly dependent on the specific chemical structure and the environmental conditions, including temperature, pH, microbial activity, and oxygen availability.

Generally, phthalates with longer alkyl chains, such as undecyl phthalates, are more resistant to degradation than their short-chain counterparts. This increased persistence is attributed to their higher molecular weight, greater lipophilicity (tendency to dissolve in fats and oils), and lower water solubility. These properties cause long-chain phthalates to adsorb strongly to soil and sediment particles, which can reduce their bioavailability to microorganisms that are the primary drivers of degradation.

To illustrate the range of environmental half-lives for a long-chain phthalate, the following interactive table presents data for Diundecyl Phthalate (DUP).

| Environmental Compartment | Condition | Half-Life |

| River Water | Die-away test | 2.5 weeks |

| Activated Sludge | Semi-continuous, low feed rate | 2.7 days |

| Aquatic Environment | River die-away tests (for Di(heptyl,nonyl,undecyl) phthalate) | 6 to 8 days |

This data is for Diundecyl Phthalate and is intended to be illustrative for a long-chain phthalate. The persistence of this compound may differ.

Identification and Characterization of Environmental Degradation Intermediates

The biogeochemical transformation of phthalate esters in the environment primarily occurs through microbial degradation. The degradation process for a diester like this compound is expected to proceed through a series of intermediate products before potential complete mineralization to carbon dioxide and water.

The initial and most critical step in the breakdown of phthalate diesters is the hydrolysis of one of the ester bonds. nih.gov This reaction is catalyzed by esterase enzymes produced by a wide variety of microorganisms. This first step would transform this compound into two main intermediates:

This compound (the monoester form)

Undecyl alcohol

Following this initial hydrolysis, the resulting monoester, this compound, is the primary degradation intermediate. This monoester is more water-soluble than the parent diester and can be further degraded. The second ester bond is hydrolyzed, leading to the formation of:

Phthalic acid

Phthalic acid is a central intermediate in the degradation pathway of all ortho-phthalates. It can be further metabolized by microorganisms through pathways that typically involve hydroxylation of the aromatic ring, followed by ring cleavage.

For long-chain phthalates, another potential degradation pathway involves the oxidation of the alkyl side chain. In the case of this compound, the undecyl chain could undergo processes such as beta-oxidation, similar to the breakdown of fatty acids. This would lead to a shortening of the alkyl chain and the formation of various hydroxylated and carboxylated intermediates before the final breakdown of the phthalate structure.

Occurrence and Prevalence of Phthalates and Monohydroxyundecyl Phthalate in Environmental and Non Human Biological Systems

Global and Regional Distribution Patterns of Phthalate (B1215562) Contamination

Phthalate contamination is a recognized global issue, with these compounds detected in diverse environmental matrices across numerous countries and regions. milanpolymerdays.orgmdpi.com Global consumption of phthalates amounts to several million tons annually, with a notable increasing trend in Asian countries, corresponding to the growth in PVC production. milanpolymerdays.orgnih.gov Consequently, regions with rapid industrialization and high population density often exhibit elevated environmental concentrations of phthalates. iwaponline.com

Studies in China, a major producer and consumer of PVC and phthalates, have documented significant levels of Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) in various rivers. milanpolymerdays.org Research in the Pearl River Delta, a major economic hub, revealed total concentrations of six priority phthalates (Σ6PAEs) in surface water ranging from 0.35 to 20.70 µg L⁻¹. iwaponline.com Similarly, investigations in the Hanjiang River found Σ6PAEs concentrations ranging from 592 to 2,750 ng/L in surface water. nih.gov In Europe, studies have identified phthalates in major water bodies, including the Rhone River and the Curonian Lagoon. ifremer.frnih.gov Total concentrations in the Curonian Lagoon, the largest in Europe, ranged from 0.01 to 6.17 µg L⁻¹. nih.gov In North America, phthalates are also widespread, with monitoring programs like the National Health and Nutrition Examination Survey (NHANES) tracking human exposure, which reflects broad environmental presence. milanpolymerdays.orgnih.gov

The distribution is largely driven by anthropogenic activities, including industrial discharge, wastewater treatment plant effluents, agricultural runoff from plastic films, and atmospheric deposition. frontiersin.orgresearchgate.net High concentrations are often found in urban and industrialized areas compared to remote locations. wiley.comiaea.org For instance, a study in Serbia found the highest total phthalate content in soil and street dust samples within city parks, likely due to urban runoff and atmospheric deposition. nih.gov

Detection and Quantification in Various Environmental Matrices

Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have enabled the detection and quantification of trace levels of phthalates and their metabolites in complex environmental samples. frontiersin.orgnih.gov This has led to a comprehensive understanding of their prevalence in aquatic, terrestrial, and atmospheric systems.

Phthalates are frequently detected in aquatic ecosystems worldwide, as these environments serve as ultimate sinks for many pollutants. frontiersin.orgnih.gov They enter water systems through pathways like industrial and municipal wastewater discharges, runoff from agricultural and urban areas, and atmospheric deposition. frontiersin.orgnih.gov

Surface Waters: Concentrations in surface waters can be highly variable. In China's Pearl River Delta, Σ6PAEs concentrations averaged 7.60 µg L⁻¹ in the wet season and 1.99 µg L⁻¹ in the dry season. iwaponline.com A study of the Hanjiang River reported an average Σ6PAEs concentration of 1,470 ng/L. nih.gov In the Mediterranean region, total PAE concentrations in the Rhone River were measured at 615.1 ng/L. ifremer.fr European surface waters have shown widespread contamination, with DEHP concentrations frequently exceeding the environmental quality standard of 1.3 µg/L. frontiersin.org

Sediments: Due to their hydrophobic nature, many phthalates, particularly those with higher molecular weights like DEHP, tend to adsorb onto suspended particles and accumulate in sediments. nih.govresearchgate.net Consequently, concentrations in sediments are often significantly higher than in the overlying water column. nih.govresearchgate.net In the Hanjiang River, the average Σ6PAEs concentration in sediments (2,690 ng/g) was substantially higher than in surface water. nih.gov Sediments from the Pearl River Delta showed Σ6PAEs concentrations ranging from 0.88 to 5.69 µg g⁻¹ dry weight. iwaponline.com In an urban river in Taiwan, DEHP concentrations in sediments ranged from 4.2 to 66.7 mg/kg dry weight, indicating heavy contamination. nih.gov

Marine Environments: Phthalates are also prevalent in marine and estuarine environments. A study in the northwestern Mediterranean Sea detected total PAE concentrations ranging from 75.3 ng/L in offshore surface water to 1207.1 ng/L near the bottom in Marseilles Bay. ifremer.fr In freshwater fish ponds in the Pearl River Delta, which connect to the marine environment, DEHP was the predominant phthalate in both water and sediment. nih.gov

Phthalate Concentrations in Aquatic Environments

| Location | Matrix | Phthalate(s) | Concentration Range | Reference |

|---|---|---|---|---|

| Pearl River Delta, China | Surface Water | Σ6PAEs | 0.35 - 20.70 µg/L | iwaponline.com |

| Hanjiang River, China | Surface Water | Σ6PAEs | 592 - 2,750 ng/L | nih.gov |

| Rhone River, France | River Water | ΣPAEs | 615.1 ng/L | ifremer.fr |

| Pearl River Delta, China | Sediment | Σ6PAEs | 0.88 - 5.69 µg/g dw | iwaponline.com |

| Hanjiang River, China | Sediment | Σ6PAEs | 1,120 - 6,610 ng/g | nih.gov |

| Marseilles Bay, France | Seawater (near bottom) | ΣPAEs | up to 1207.1 ng/L | ifremer.fr |

Soils and dusts are significant reservoirs for phthalates, particularly in areas with high anthropogenic influence.

Agricultural Soils: The use of plastic films for mulching is a major source of phthalate contamination in agricultural soils. researchgate.net A study in Tianjin, China, found total PAE concentrations in suburban agricultural soils ranging from 0.05 to 10.4 µg g⁻¹, with the highest levels in vegetable soils where plastic film use is common. researchgate.net In coastal South China, total concentrations of 15 PAEs in soil samples ranged from 0.445 to 4.437 mg/kg. nih.gov DEHP and DBP are typically the most abundant species found in these environments. researchgate.netnih.gov

Urban Dust: Urban dust, both indoors and outdoors, acts as a sink for phthalates released from various products. A study in Novi Sad, Serbia, detected six priority PAEs in all soil and street dust samples, with concentrations up to 5.45 mg/kg in street dust. nih.gov DEHP was the dominant compound, accounting for 70-96% of the total. nih.gov Similarly, a comprehensive review of indoor dust from 26 countries found that DEHP was the predominant PAE, with a median concentration of 316 µg g⁻¹. nih.gov

Plant Materials: Plants can absorb phthalates from contaminated soil and atmosphere. In a study of coastal areas in South China, the total concentration of 15 PAEs in plant samples ranged from 2.176 to 30.276 mg/kg, which was considerably higher than in the corresponding soil samples, suggesting bioaccumulation. nih.gov

Phthalate Concentrations in Terrestrial Environments

| Location | Matrix | Phthalate(s) | Concentration Range | Reference |

|---|---|---|---|---|

| Tianjin, China | Agricultural Soil | ΣPAEs | 0.05 - 10.4 µg/g | researchgate.net |

| South China | Agricultural Soil | Σ15PAEs | 0.445 - 4.437 mg/kg | nih.gov |

| Novi Sad, Serbia | Street Dust | Σ6PAEs | up to 5.45 mg/kg | nih.gov |

| Global (26 countries) | Indoor Dust | DEHP | Median: 316 µg/g | nih.gov |

| South China | Plants | Σ15PAEs | 2.176 - 30.276 mg/kg | nih.gov |

Phthalates are considered semi-volatile organic compounds (SVOCs) and are present in the atmosphere in both gaseous and particulate-bound phases. mdpi.comnih.gov Indoor environments often exhibit higher concentrations than outdoor environments due to the abundance of phthalate-containing products like vinyl flooring, furniture, and electronics. nih.govnih.gov

Indoor and Outdoor Air: A study in Beijing measured six priority phthalates in PM2.5 (particulate matter with a diameter of 2.5 micrometers or less) across indoor and outdoor sites. nih.gov The total PAE concentrations were consistently higher indoors, with DBP and DEHP being the most abundant compounds. nih.gov Average total PAE concentrations in an office, a student dormitory, and a residential apartment were 280 ng/m³, 468 ng/m³, and 498 ng/m³, respectively, compared to 125 ng/m³ at the outdoor site. nih.gov Another study in offices found that the average total concentration of PAEs in the gas and particulate phases ranged from 4.4 to 39.8 µg/m³. nih.gov

Settled Dust: Settled dust is a primary medium for human exposure to phthalates indoors. nih.gov A study of U.S. low-income homes found that benzyl (B1604629) butyl phthalate (BBzP) and DEHP levels were significantly higher in settled dust from homes with vinyl flooring. nih.gov Dust collected from HVAC filters can also provide a temporally integrated measure of indoor SVOCs, often showing higher concentrations than settled floor dust. nih.gov

Presence of Monohydroxyundecyl Phthalate and Related Metabolites in Non-Human Biological Samples (e.g., marine invertebrates, but excluding human or clinical samples)

Direct detection of this compound in environmental or non-human biological samples is not widely reported in the reviewed literature. This is common for specific metabolites, as monitoring studies often focus on the parent phthalate compounds. This compound is a metabolite of undecyl phthalates, such as di-n-undecyl phthalate (DUP). The presence of the parent compound in the environment and its uptake by organisms is a prerequisite for the formation of this metabolite.

While data on this compound is scarce, studies on other phthalates and their metabolites in non-human biota are extensive. Phthalates are known to bioaccumulate in aquatic organisms. frontiersin.org A systematic review of phthalates in marine organisms found that DEHP was the most prevalent PAE detected, followed by DBP and DEP. nih.gov These compounds were found across various phyla, including mollusks, arthropods (crustaceans), and chordates (fish). nih.gov For example, DEHP has been found in zooplankton, fish, and bivalves in the Mediterranean Sea. researchgate.net The presence of parent phthalates in these organisms implies that metabolic processes, including hydroxylation to form monoester metabolites like this compound, are likely occurring. The detection of phthalate metabolites is a key component of biomonitoring campaigns, as they are indicators of exposure. milanpolymerdays.org However, these campaigns have historically focused on human samples (e.g., urine) and a limited number of high-production-volume phthalates. milanpolymerdays.orgnih.gov

Spatial and Temporal Trends of Phthalate Occurrence

The environmental concentrations of phthalates exhibit both spatial and temporal variations, influenced by factors such as proximity to pollution sources, seasonal changes, and regulatory actions.

Spatial Trends: Spatially, phthalate concentrations are consistently higher in industrialized and densely populated areas. iwaponline.comsigmaaldrich.com A study on river sediments in southern Jiangsu Province, China, found that average PAE concentrations in mixed industrial and commercial districts (27.8 ± 18.2 mg kg⁻¹) were significantly higher than in suburban areas (8.8 ± 3.7 mg kg⁻¹) and agricultural fields (3.4 ± 0.9 mg kg⁻¹). sigmaaldrich.com In aquatic systems, concentrations can vary seasonally, often linked to hydrological conditions like river flow and rainfall, which affect runoff and dilution. iwaponline.comnih.gov For instance, in the Pearl River Delta, surface water concentrations were higher in the wet season, while sediment concentrations were higher in the dry season. iwaponline.com Conversely, a study in the Hanjiang River found higher concentrations in both water and sediment during the dry season. nih.govresearchgate.net

Temporal Trends: Temporal trend data, particularly from human biomonitoring, can reflect changes in production, use, and regulation of specific phthalates. Data from the U.S. NHANES between 2001 and 2010 showed a significant decrease in exposure to metabolites of DEHP, DBP, and BBzP, which have faced regulatory restrictions and voluntary phase-outs. nih.gov In contrast, urinary concentrations of metabolites of substitute phthalates, such as di-isobutyl phthalate (DiBP) and long-chain phthalates like di-isononyl phthalate (DiNP), increased over the same period. nih.gov A review of DEHP concentrations in indoor dust also suggested a downward trend over the past two decades, while concentrations of its replacement, DiNP, were found to be high between 2011 and 2016. nih.gov These trends indicate a shift in the types of phthalates contaminating the environment, moving from regulated, shorter-chain compounds to their less-regulated, often longer-chain replacements.

Future Research Directions and Methodological Advancements for Phthalate Research

Development of Novel High-Throughput Analytical Techniques for Monohydroxyundecyl Phthalate (B1215562)

The detection and quantification of Monohydroxyundecyl Phthalate, a metabolite of Diundecyl Phthalate (DUP), presents analytical challenges due to its presence in complex environmental and biological matrices at low concentrations. nih.gov Current methods often rely on time-consuming sample preparation and sophisticated instrumentation. researchgate.net The development of high-throughput analytical techniques is crucial for large-scale environmental monitoring and human biomonitoring studies.

Future advancements should focus on:

Miniaturized Sample Preparation: Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) can reduce solvent consumption and sample volume while improving extraction efficiency and sample throughput. researchgate.net

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) has proven effective in identifying and quantifying specific DUP metabolites like this compound (MHUP), even distinguishing them from isobaric metabolites of other phthalates. nih.gov Coupling HRMS with advanced chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC) can enhance separation and sensitivity. thermofisher.comnih.gov

Direct Analysis Methods: The development of methods that minimize or eliminate sample preparation, such as direct-injection mass spectrometry or ambient ionization techniques, could significantly increase the speed of analysis for a large number of samples.

Table 1: Comparison of Analytical Techniques for Phthalate Metabolite Analysis

| Technique | Sample Preparation | Throughput | Sensitivity & Selectivity | Cost |

| GC-MS | Derivatization often required | Moderate | Good | Moderate |

| LC-MS/MS | Simpler extraction | High | Excellent | High |

| HRMS | Simpler extraction | High | Superior | Very High |

| Immunoassays | Minimal | Very High | Variable | Low |

This table provides a general comparison of common analytical techniques used for phthalate metabolites. The suitability of each technique depends on the specific research question and available resources.

Advanced Mechanistic Studies on the Environmental Biotransformation and Abiotic Degradation of Phthalates

This compound is a product of the biotransformation of its parent compound, Diundecyl Phthalate. nih.gov Understanding the mechanisms of these transformations is key to predicting the environmental persistence and potential toxicity of both the parent phthalate and its metabolites.

Biotransformation: The primary pathway for the breakdown of long-chain phthalates like DUP is through microbial metabolism. researchgate.netfrontiersin.org This process typically involves initial hydrolysis by enzymes such as esterases and lipases to form the corresponding monoester, Monoundecyl Phthalate (MUP). researchgate.net Subsequently, the alkyl chain of the monoester undergoes oxidation, a process often mediated by cytochrome P450 monooxygenases, to form hydroxylated metabolites like this compound. frontiersin.orgnih.gov Further oxidation can lead to the formation of other metabolites like mono-oxoundecyl phthalate (MOUP) and mono-carboxydecyl phthalate (MCDP). nih.gov

Future research should aim to:

Identify the specific microbial species and enzymatic pathways responsible for the degradation of long-chain phthalates and their monoesters.

Investigate the influence of environmental factors such as temperature, pH, and nutrient availability on the rates of biotransformation. nih.gov

Explore the potential for further degradation of hydroxylated metabolites in the environment.

Abiotic Degradation: Abiotic degradation processes, such as hydrolysis and photolysis, are generally considered to be slow for long-chain phthalates under typical environmental conditions. nih.govresearchgate.net Hydrolysis of the diester to the monoester can occur, but further degradation is often limited. nih.govresearchgate.net The contribution of photolysis is generally more significant for phthalates in the atmosphere or surface waters. nih.gov However, for long-chain phthalates that tend to partition to sediment and soil, the role of photolysis is likely minimal. nih.gov

Advanced studies should focus on:

Quantifying the rates of abiotic degradation of long-chain phthalate monoesters under various environmental conditions.

Investigating the potential for catalyzed degradation in the presence of minerals or other environmental catalysts.

Comprehensive Elucidation of Environmental Pathways for Emerging Phthalate Substitutes and Their Metabolites

As certain phthalates are phased out due to health concerns, a variety of substitute plasticizers are being introduced. However, the environmental fate and potential for metabolite formation of these emerging substitutes are often poorly understood. This creates a risk of "regrettable substitution," where a harmful chemical is replaced with another that has similar or different adverse effects.

A comprehensive approach is needed to:

Proactively investigate the metabolism and environmental transformation of new plasticizers before they are widely used.

Develop analytical methods for the detection of both the parent substitutes and their predicted metabolites in environmental media.

Conduct comparative studies on the environmental persistence and fate of traditional phthalates, like DUP, and their substitutes.

Refinement of Predictive Models for Environmental Fate and Transport of Phthalates

Predictive models are essential tools for estimating the environmental distribution and persistence of chemicals like this compound. rsc.org These models use the physicochemical properties of a compound to predict its partitioning between different environmental compartments (air, water, soil, sediment, and biota).

Current models for phthalates often focus on the parent diesters. There is a need to refine these models to:

Incorporate the formation and transport of major metabolites, including hydroxylated monoesters.

Improve the accuracy of predictions for long-chain phthalates and their metabolites, which have a strong tendency to sorb to organic matter. nih.gov

Validate model predictions with field data from long-term monitoring studies.

Table 2: Key Parameters for Environmental Fate Modeling of Phthalate Metabolites

| Parameter | Description | Importance for this compound |

| Log Kow (Octanol-Water Partition Coefficient) | Indicates the tendency of a chemical to partition into organic matter. | Expected to be high, indicating sorption to soil and sediment. |

| Vapor Pressure | Influences the distribution between air and other compartments. | Expected to be very low, limiting atmospheric transport. nih.gov |

| Water Solubility | Affects the mobility of the compound in aquatic systems. | Expected to be low, but potentially higher than the parent diester due to the hydroxyl group. |

| Biodegradation Rate | A key factor determining environmental persistence. | Crucial for understanding its fate, but data is lacking. |

This table outlines essential parameters for modeling the environmental fate of phthalate metabolites. Specific data for this compound are largely unavailable and represent a significant data gap.

Long-Term Environmental Monitoring Strategies for this compound and Related Compounds

Long-term monitoring is critical for assessing trends in environmental contamination and human exposure over time. Given that this compound has been detected in human urine, it is a relevant target for biomonitoring programs. nih.gov

Effective long-term monitoring strategies should include:

Inclusion in Biomonitoring Surveys: Incorporating this compound and other specific metabolites of high molecular weight phthalates into large-scale human biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States. epa.govepa.gov

Multimedia Environmental Monitoring: Monitoring for the presence of this compound in various environmental compartments, particularly in sewage sludge, wastewater effluent, and sediments, which are expected sinks for these compounds.

Temporal and Spatial Trend Analysis: Collecting data over extended periods and across different geographical locations to identify trends in exposure and environmental concentrations. This can help evaluate the effectiveness of regulations and changes in chemical use.

By focusing on these future research directions, the scientific community can build a more complete picture of the environmental lifecycle of this compound and other related phthalate metabolites, ultimately leading to more informed risk assessments and protective environmental policies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Monohydroxyundecyl Phthalate in biological and environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high sensitivity. For composite materials (e.g., polymers or biological tissues), apply ultrasonic extraction with methanol or hexane, followed by solid-phase extraction (SPE) cleanup. The GB/T 22048-2022 standard recommends a 60% safety factor to account for inter-laboratory variability when calculating phthalate concentrations in heterogeneous samples . Calibration curves should include deuterated analogs (e.g., Diethyl Phthalate-d4) to correct for matrix effects .

Q. How should researchers prepare samples to minimize contamination during this compound analysis?

- Methodological Answer : Avoid plastic labware; use glass or stainless-steel containers. Pre-rinse all equipment with methanol. For urine or serum samples, add 6-mercapto-1-hexanol (MCH) to prevent protein binding and stabilize metabolites. Include blank samples in each batch to monitor background phthalate levels. Evidence from electrochemical sensor studies highlights the importance of surface passivation with ethanolamine to reduce nonspecific binding in biosensors .

Q. What are the critical parameters for quantifying this compound metabolites in epidemiological studies?

- Methodological Answer : Normalize metabolite concentrations to urinary creatinine to account for dilution variability. Use pooled quality control (QC) samples across batches to assess precision. Studies like the NHANES-based analysis of DEHP metabolites (e.g., MEHHP, MEOHP) recommend reporting both individual metabolites and molar sums to reflect total exposure . Ensure storage at -80°C to prevent degradation, as outlined in protocols for IL-6 and MMP3 protein stabilization .

Advanced Research Questions

Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved?

- Methodological Answer : Conduct dose-response analyses using in vitro models (e.g., ERα/ERβ transcriptional activation assays) to differentiate receptor-specific effects. For in vivo studies, apply benchmark dose (BMD) modeling to identify thresholds. The 2008 NAP report emphasizes integrating transcriptomic data (e.g., RNA-seq of liver or adipose tissue) to disentangle direct hormonal effects from secondary metabolic disruptions . Meta-analyses should stratify results by exposure window (e.g., prenatal vs. adult) and confounders like BMI, as demonstrated in sex-stratified studies of metabolic syndrome .

Q. What experimental designs are optimal for studying transgenerational toxicity of this compound?

- Methodological Answer : Use a multi-generational rodent model with continuous exposure across F0-F3 generations. Measure DNA methylation patterns in sperm (e.g., via reduced-representation bisulfite sequencing) and ovarian follicle counts. Include a recovery group to assess reversibility. The CHAP 2013 report advises pairing histopathology with metabolomic profiling (e.g., LC-MS-based lipidomics) to identify epigenetic biomarkers . Control for diet-induced obesity, as shown in IL-6 and MMP3 interaction studies .

Q. How can bioinformatics tools address gaps in understanding the mechanistic pathways of this compound toxicity?

- Methodological Answer : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to omics datasets. For example, integrate urinary metabolomics (MEHHP, MECPP) with hepatic proteomics to map PPARα/RXR activation pathways. Use molecular docking simulations to predict interactions between this compound and nuclear receptors. The NHANES-linked bioinformatic study on DEHP and diabetes utilized machine learning (random forests) to prioritize metabolites associated with insulin resistance .

Q. What strategies mitigate batch effects in multi-center studies of this compound exposure?

- Methodological Answer : Implement harmonized protocols for sample collection and storage. Use ComBat or surrogate variable analysis (SVA) to adjust for technical variability. Include a reference standard (e.g., Monobenzyl Phthalate standard) in all batches, as specified in environmental analysis guidelines . The 2017 systematic review on phthalates and reproductive outcomes recommends cross-validation with alternative biomarkers (e.g., oxidative stress markers like 8-OHdG) to confirm exposure-outcome associations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.